N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced phenyl and piperidinyl derivatives.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and potential therapeutic targets.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is used in the production of advanced materials and chemical products. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
Propanamide, N-(4-methoxyphenyl)-3-chloro-
Ethanone, 1-(3-chloro-4-methoxyphenyl)-
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide stands out due to its unique structural features, particularly the presence of the tosylpiperidinyl group. This group enhances its reactivity and specificity, making it distinct from other similar compounds.
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-6-9-18(10-7-15)29(26,27)24-12-4-3-5-17(24)14-21(25)23-16-8-11-20(28-2)19(22)13-16/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACBASMGXFYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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